Methyl [2-(4-chlorophenyl)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate
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Overview
Description
Methyl [2-(4-chlorophenyl)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional functional groups such as a methyl group, a chlorophenyl group, and an acetate ester. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(4-chlorophenyl)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 4-chlorobenzaldehyde with 5-methyl-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to cyclization with ethyl acetoacetate under reflux conditions to yield the desired triazolopyrimidine derivative .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors and microwave-assisted synthesis. These methods offer advantages such as reduced reaction times, higher yields, and improved safety profiles. The use of supercritical carbon dioxide as a solvent and catalyst has also been explored to achieve greener and more sustainable production processes .
Chemical Reactions Analysis
Types of Reactions
Methyl [2-(4-chlorophenyl)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl [2-(4-chlorophenyl)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of Methyl [2-(4-chlorophenyl)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The presence of the chlorophenyl group enhances its binding affinity to certain targets, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
- 5-Methyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine
Uniqueness
Methyl [2-(4-chlorophenyl)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its enhanced binding affinity and biological activity .
Properties
Molecular Formula |
C15H13ClN4O3 |
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Molecular Weight |
332.74 g/mol |
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate |
InChI |
InChI=1S/C15H13ClN4O3/c1-8-11(7-12(21)23-2)14(22)20-15(17-8)18-13(19-20)9-3-5-10(16)6-4-9/h3-6H,7H2,1-2H3,(H,17,18,19) |
InChI Key |
BYPKZGVJHQJDFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)C3=CC=C(C=C3)Cl)CC(=O)OC |
Origin of Product |
United States |
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